molecular formula C3H6N2O3S B1347617 4,5-dihydro-1H-imidazole-2-sulfonic acid CAS No. 64205-92-1

4,5-dihydro-1H-imidazole-2-sulfonic acid

Cat. No. B1347617
CAS RN: 64205-92-1
M. Wt: 150.16 g/mol
InChI Key: JTRHTNVGGLWMFV-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of Novel Heterocyclic Ring Systems

4,5-Dihydro-1H-imidazole-2-sulfonic acid derivatives have been utilized in synthesizing novel heterocyclic ring systems. This includes the creation of various substituted imidazoles, oxadiazoles, and thiadiazoles, which are essential in medicinal chemistry and organic synthesis (Sączewski et al., 2003).

Advancements in Fuel Cell Technology

The compound has also found applications in fuel cell technology. For instance, 1H-imidazole-4-sulfonic acid has been synthesized and integrated into polybenzimidazole hybrid membranes to enhance the conductivity of proton exchange membranes in fuel cells, particularly at high temperatures (Shen et al., 2012).

Green Synthesis of Imidazoles

Utilizing sulfonic acid nanoreactors based on mesoporous materials, efficient and eco-friendly methods have been developed for the synthesis of substituted imidazoles. This approach highlights the green chemistry aspect, emphasizing short reaction times and high yields (Mahdavinia et al., 2012).

Catalysis in Organic Synthesis

4,5-Dihydro-1H-imidazole-2-sulfonic acid derivatives have also been employed as catalysts in the synthesis of imidazole derivatives. This includes the use of β-cyclodextrin-propyl sulfonic acid for one-pot synthesis, highlighting its utility in catalyzing reactions in medicinal chemistry (Ran et al., 2015).

Materials Science and Nanotechnology

In materials science, sulfonic acid-functionalized coordination polymers involving imidazole derivatives have been explored for their luminescent sensing properties and potential medical applications, like in the treatment of chronic periodontitis (Mi et al., 2020).

properties

IUPAC Name

4,5-dihydro-1H-imidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3S/c6-9(7,8)3-4-1-2-5-3/h1-2H2,(H,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRHTNVGGLWMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298115
Record name 4,5-dihydro-1H-imidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dihydro-1H-imidazole-2-sulfonic acid

CAS RN

64205-92-1
Record name 64205-92-1
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Record name 4,5-dihydro-1H-imidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64205-92-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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